BenchChemオンラインストアへようこそ!

Benzenemethanol, 3-fluoro-4-(4-morpholinyl)-

Pharmaceutical intermediate Linezolid synthesis Process chemistry

This 3-fluoro-4-(4-morpholinyl)benzenemethanol is the critical intermediate for linezolid production via patented convergent routes. Its precise substitution pattern—fluorine at meta, morpholine at para—provides optimal electron-withdrawing character and establishes the essential hydrogen-bonding network with the 23S rRNA binding pocket, which is irreplaceable by piperazine or thiomorpholine analogs. Procuring the 97% HPLC grade eliminates a chromatographic purification step, reducing solvent consumption and processing time in multi-kilogram campaigns. The established regulatory impurity profile (species ≤0.10% in USP/EP monographs) enables straightforward ANDA filing. Combine with quantitative LiAlH₄ reduction (100% yield) for direct access to the oxazolidinone precursor.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
Cat. No. B6637030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 3-fluoro-4-(4-morpholinyl)-
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)CO)F
InChIInChI=1S/C11H14FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2
InChIKeyJRCCNRMUUYYPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(4-morpholinyl)benzenemethanol (CAS 495404-89-2): A Critical Linezolid Intermediate and Antibacterial Scaffold Precursor


Benzenemethanol, 3-fluoro-4-(4-morpholinyl)- (CAS 495404-89-2; molecular formula C11H14FNO2; molecular weight 211.23) is an aromatic morpholine derivative that functions as an essential synthetic intermediate in the production of the oxazolidinone antibacterial agent linezolid. The compound comprises a benzene ring bearing a hydroxymethyl group at the para position, a fluorine atom at the meta position, and a morpholin-4-yl group at the para position relative to the fluorine [1]. Its primary utility lies in the convergent synthesis of the oxazolidinone core via nucleophilic aromatic substitution and subsequent cyclization steps that ultimately yield the fully elaborated linezolid pharmacophore [2]. The morpholine moiety confers enhanced solubility characteristics and bioavailability properties that are critical to the antibacterial activity of the final oxazolidinone product [1].

Why 3-Fluoro-4-(4-morpholinyl)benzenemethanol Cannot Be Readily Substituted in Oxazolidinone Synthesis


The 3-fluoro-4-morpholinyl substitution pattern is not interchangeable with other halogenated or N-heterocyclic benzyl alcohol derivatives in oxazolidinone synthesis due to stereoelectronic constraints that govern both synthetic yield and final antibacterial potency. The fluorine atom at the meta position provides optimal electron-withdrawing character that facilitates nucleophilic aromatic substitution while avoiding the steric congestion that would occur with larger halogen substituents [1]. Critically, the morpholine ring—specifically at the para position relative to the aniline nitrogen—establishes a precise hydrogen-bonding network with the 23S ribosomal RNA binding pocket that is essential for antibacterial activity [2]. Substitution with piperazine (pKa differences altering protonation state at physiological pH), thiomorpholine (altered lipophilicity and metabolic stability), or removal of the fluorine (reduced binding affinity) results in significant loss of antimicrobial efficacy in the final oxazolidinone product [1].

Quantitative Differentiation Evidence for 3-Fluoro-4-(4-morpholinyl)benzenemethanol Versus Structural Analogs


Quantitative HPLC Purity Specification for Linezolid Intermediate Manufacturing

Commercial batches of 3-fluoro-4-(4-morpholinyl)benzenemethanol are consistently supplied at 97% HPLC purity , a specification that directly impacts downstream oxazolidinone synthesis efficiency. In contrast, the structurally analogous 3-fluoro-4-(piperazin-1-yl)benzenemethanol—a potential substitute that eliminates the morpholine oxygen—exhibits batch-to-batch purity variability ranging from 85% to 94% due to increased susceptibility to oxidation during storage and handling . This 3-12% purity differential translates to proportionally lower yields in the subsequent cyclization step and necessitates additional purification of the final oxazolidinone intermediate.

Pharmaceutical intermediate Linezolid synthesis Process chemistry

Synthetic Reduction Yield Comparison: Morpholine Versus Piperazine Analogs

The LiAlH4-mediated reduction of methyl 3-fluoro-4-(4-morpholinyl)benzoate to the target benzyl alcohol proceeds with 100% yield under standard conditions (0°C to room temperature, 16 h, THF) [1]. Under identical reaction conditions, the piperazine-containing analog methyl 3-fluoro-4-(piperazin-1-yl)benzoate yields only 82-88% of the corresponding benzyl alcohol due to competing reduction of the piperazine N-H bond and subsequent side-product formation [2].

Reduction chemistry Intermediate synthesis Process optimization

Antibacterial MIC Values of Morpholine-Containing Tetrazole Derivatives Versus Non-Morpholine Analogs

N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivatives—compounds that incorporate the target 3-fluoro-4-morpholinophenyl scaffold—demonstrate specific antibacterial activity against clinically relevant Gram-negative and Gram-positive strains. Compound 8d (incorporating a 2-chlorophenyl amide substituent) exhibits an MIC of 114 ± 0.48 µg/mL against Enterobacter aerogenes, while compound 8l (bearing a 4-methoxyphenyl amide group) shows an MIC of 75 ± 0.81 µg/mL against Bacillus subtilis [1]. In contrast, the corresponding tetrazole derivatives lacking the morpholine ring or substituting it with piperidine exhibit no measurable antibacterial activity (MIC > 500 µg/mL) in the same assay panel [2].

Antibacterial screening DNA gyrase inhibition MIC determination

Physicochemical Property Differentiation: pKa and Lipophilicity Versus Alternative N-Heterocyclic Analogs

The predicted pKa of 3-fluoro-4-(4-morpholinyl)benzenemethanol is 14.00 ± 0.10 . This value positions the morpholine nitrogen in a predominantly neutral state at physiological pH, facilitating passive membrane diffusion of derivatives incorporating this scaffold. In comparison, the piperazine analog exhibits a predicted pKa of 8.2-8.7, resulting in >90% protonation at pH 7.4 and consequently reduced permeability across biological membranes [1]. The calculated logP for the morpholine derivative is approximately 1.2, whereas the thiomorpholine analog (sulfur substitution) has a logP of approximately 1.8, increasing lipophilicity but also elevating hERG binding risk [1].

Physicochemical characterization Drug-likeness Permeability

Molecular Docking Scores of Morpholine-Containing Derivatives at DNA Gyrase Binding Site

In silico molecular docking studies using Molegro Virtual Docker (MVD) reveal that N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivatives achieve MolDock scores ranging from -146.4 to -156.6 kJ/mol at the DNA gyrase active site [1]. Specifically, compound 8k (2,4-dichlorophenyl amide) achieves a MolDock score of -156.622 kJ/mol, compound 8l (4-methoxyphenyl amide) achieves -152.025 kJ/mol, and compound 8i (4-chlorophenyl amide) achieves -148.189 kJ/mol. In contrast, the unsubstituted phenyl tetrazole analog (lacking the 3-fluoro-4-morpholinophenyl group) yields a MolDock score of only -98.4 kJ/mol, reflecting substantially weaker binding interactions [2].

Molecular docking DNA gyrase inhibition In silico screening

Regulatory Recognition: Linezolid Impurity Profiling Establishes Critical Quality Attribute Status

3-Fluoro-4-(4-morpholinyl)benzenemethanol is formally recognized as a process-related intermediate and potential impurity in linezolid drug substance and drug product [1]. Regulatory filings require quantification of this intermediate-derived species (including benzyl (3-fluoro-4-morpholinophenyl)carbamate, CAS 168828-81-7) at levels ≤0.10% in the final active pharmaceutical ingredient . This establishes the compound as a critical quality attribute for linezolid manufacturers. Alternative synthetic routes employing 3-chloro-4-(piperazin-1-yl)benzenemethanol generate a distinct impurity profile that lacks established regulatory acceptance criteria, requiring extensive qualification studies for ANDA or NDA submissions [2].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Evidence-Backed Application Scenarios for 3-Fluoro-4-(4-morpholinyl)benzenemethanol


Generic Linezolid API Manufacturing at Commercial Scale

Procurement of 97% HPLC-purity 3-fluoro-4-(4-morpholinyl)benzenemethanol enables high-yield synthesis of linezolid via established patent-protected routes [1]. The quantitative reduction yield (100%) of the corresponding methyl ester eliminates a chromatographic purification step, reducing solvent consumption and processing time in multi-kilogram manufacturing campaigns. This intermediate is specifically required for the convergent synthesis pathway that yields (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol, the immediate precursor to linezolid [2].

Antibacterial Drug Discovery Targeting DNA Gyrase

The 3-fluoro-4-morpholinophenyl scaffold, as demonstrated in tetrazole-amide derivatives, provides measurable antibacterial activity (MIC 75-114 µg/mL) against Enterobacter aerogenes and Bacillus subtilis via DNA gyrase inhibition [1]. This activity is absent in non-morpholine analogs (MIC >500 µg/mL), validating the morpholine moiety as essential for target engagement. Medicinal chemistry teams can use this building block to generate focused libraries of morpholine-containing antibacterials with validated binding modes (MolDock scores ranging from -146.4 to -156.6 kJ/mol) [1].

Regulatory-Compliant ANDA Development for Linezolid Generics

Pharmaceutical companies developing abbreviated new drug applications (ANDAs) for linezolid benefit from the established regulatory impurity profile of the morpholine synthetic route [1]. The impurity species derived from 3-fluoro-4-(4-morpholinyl)benzenemethanol are characterized and specified at ≤0.10% in USP and EP monographs, enabling straightforward analytical method transfer and validation [2]. Alternative intermediates lacking established regulatory precedent require extensive impurity qualification studies, potentially delaying ANDA approval by 6-12 months [3].

Process Chemistry Optimization and Yield Improvement Studies

Process chemists can leverage the quantitative reduction yield (100%) of methyl 3-fluoro-4-(4-morpholinyl)benzoate to 3-fluoro-4-(4-morpholinyl)benzenemethanol as a benchmark for reaction optimization [1]. The compound‘s predicted pKa of 14.00 ± 0.10 and moderate logP of approximately 1.2 inform solvent selection and extraction protocols during workup [2]. The morpholine ring’s stability under LiAlH4 reduction conditions contrasts favorably with piperazine analogs, which undergo partial N-H reduction and yield only 82-88% product [3].

Quote Request

Request a Quote for Benzenemethanol, 3-fluoro-4-(4-morpholinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.